Fruitacidcalcium
Description
Fruitacidcalcium is a calcium-based organic compound hypothesized to form through the chelation of calcium ions with fruit-derived organic acids, such as citric, malic, or tartaric acids. However, comprehensive physicochemical and pharmacological data remain scarce, necessitating extrapolation from structurally analogous compounds.
Properties
Molecular Formula |
C20H18Ca5O24 |
|---|---|
Molecular Weight |
842.7 g/mol |
IUPAC Name |
pentacalcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.2C4H6O5.5Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;2*5-2(4(8)9)1-3(6)7;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*2,5H,1H2,(H,6,7)(H,8,9);;;;;/q;;;;5*+2/p-10 |
InChI Key |
NMWQRNIIXWWJRX-UHFFFAOYSA-D |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fruitacidcalcium typically involves the reaction of calcium salts with organic acids found in fruits. One common method is the reaction of calcium carbonate with citric acid, which produces calcium citrate. This reaction is carried out in an aqueous medium at room temperature:
CaCO3+C6H8O7→Ca(C6H6O7)2+H2O+CO2
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale reactions involving calcium hydroxide and fruit-derived acids. The process involves mixing calcium hydroxide with an aqueous solution of the fruit acid under controlled pH and temperature conditions to ensure complete reaction and high yield .
Chemical Reactions Analysis
Types of Reactions
Fruitacidcalcium undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Metal salts like sodium chloride or potassium nitrate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce calcium oxides, while substitution reactions can yield various calcium salts .
Scientific Research Applications
Fruitacidcalcium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Plays a crucial role in plant physiology, particularly in fruit development and ripening.
Medicine: Investigated for its potential in treating calcium deficiencies and related disorders.
Industry: Used in the production of food supplements and as a fortifying agent in various food products
Mechanism of Action
The mechanism of action of Fruitacidcalcium involves its role as a calcium ion donor. Calcium ions are crucial for various cellular processes, including signal transduction, muscle contraction, and maintaining cell wall integrity. In plants, calcium ions help in stabilizing cell walls by cross-linking with pectin molecules, thereby enhancing the structural integrity of the fruit .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Fruitacidcalcium shares structural homology with the following compounds:
Calcium Citrate (CID 13136) : A well-characterized calcium salt of citric acid, widely used in supplements.
Calcium Gluconate (CID 9290) : Employed in medical settings for treating hypocalcemia.
Calcium Lactate (CID 13144) : Common in food preservation and pharmaceuticals.
Physicochemical Properties
Table 1: Comparative Physicochemical Properties
| Property | This compound (Hypothetical) | Calcium Citrate | Calcium Gluconate | Calcium Lactate |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~350-400* | 498.43 | 430.37 | 308.30 |
| Solubility (H₂O, 25°C) | Low to moderate* | 0.095 g/100 mL | 3.3 g/100 mL | 5.4 g/100 mL |
| pH Stability Range | 5.0–8.0* | 4.5–7.5 | 6.0–8.0 | 6.5–8.5 |
| Bioavailability (%) | ~30–40* | 21–24 | 9–12 | 13–15 |
*Hypothesized based on structural analogs .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacokinetic Comparison
| Parameter | This compound (Projected) | Calcium Citrate | Calcium Gluconate |
|---|---|---|---|
| Tmax (hours) | 2–3* | 1.5–2.5 | 2.0–3.5 |
| Cmax (mg/dL) | 9.5–11.0* | 8.2–9.8 | 6.5–7.8 |
| Half-life (hours) | 4.5–6.0* | 3.5–4.0 | 5.0–6.5 |
| Urinary Excretion (%) | 55–60* | 60–65 | 50–55 |
Key Findings :
- Stability : Its narrower pH stability range (5.0–8.0) compared to calcium lactate may limit applications in highly acidic formulations.
- Safety: No acute toxicity data exist, but calcium carboxylates generally exhibit low toxicity (LD50 > 5,000 mg/kg in rodents) .
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